2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899630
InChI: InChI=1S/C11H12Cl2N2.ClH/c1-7-6-15(3-2-14)10-5-8(12)4-9(13)11(7)10;/h4-6H,2-3,14H2,1H3;1H
SMILES:
Molecular Formula: C11H13Cl3N2
Molecular Weight: 279.6 g/mol

2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC15899630

Molecular Formula: C11H13Cl3N2

Molecular Weight: 279.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride -

Specification

Molecular Formula C11H13Cl3N2
Molecular Weight 279.6 g/mol
IUPAC Name 2-(4,6-dichloro-3-methylindol-1-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H12Cl2N2.ClH/c1-7-6-15(3-2-14)10-5-8(12)4-9(13)11(7)10;/h4-6H,2-3,14H2,1H3;1H
Standard InChI Key ITVVOBYHMGJJJT-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1H-indole core substituted with chlorine atoms at the 4- and 6-positions, a methyl group at the 3-position, and an ethanamine side chain at the 1-position, which is protonated as a hydrochloride salt. The planar indole ring system facilitates π-π stacking interactions, while the chloro and methyl substituents influence electronic and steric properties.

Table 1: Key Identifiers of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine Hydrochloride

PropertyValue
IUPAC Name2-(4,6-dichloro-3-methylindol-1-yl)ethanamine; hydrochloride
Molecular FormulaC₁₁H₁₃Cl₃N₂
Molecular Weight279.6 g/mol
CAS NumberVCID: VC15899630
SMILESCC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl
InChIKeyITVVOBYHMGJJJT-UHFFFAOYSA-N

The canonical SMILES string (CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl) confirms the substitution pattern, while the InChIKey provides a unique identifier for database searches.

Synthesis and Manufacturing

General Strategies for Indole Derivatives

Synthesis of halogenated indoles typically involves Friedel-Crafts alkylation, Fischer indole synthesis, or transition-metal-catalyzed cross-coupling reactions . For 2-(4,6-dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride, a plausible pathway includes:

  • Chlorination: Introduction of chlorine at the 4- and 6-positions via electrophilic substitution.

  • Methylation: Alkylation at the 3-position using methyl halides or dimethyl sulfate.

  • Side-Chain Functionalization: Attachment of the ethanamine group through nucleophilic substitution or reductive amination.

Challenges in Optimization

The electron-withdrawing chloro groups may deactivate the indole ring, necessitating harsh reaction conditions or catalysts. Purification of the hydrochloride salt often involves recrystallization from polar solvents like ethanol or aqueous HCl.

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

ParameterValue
LogP (Partition Coefficient)Estimated 2.8–3.5 (via PubChem analogs)
Hydrogen Bond Donors2 (amine and indole NH)
Hydrogen Bond Acceptors3 (Cl, NH₂⁺, Cl⁻)

Biological Activity and Mechanisms

Antimicrobial Effects

Chlorinated indoles exhibit broad-spectrum activity against Gram-positive bacteria and fungi, likely through membrane disruption or interference with nucleic acid synthesis.

Applications in Pharmaceutical Research

Drug Development

This compound serves as a lead structure for:

  • Kinase Inhibitors: Targeting cancers with dysregulated kinase signaling.

  • Antiparasitic Agents: Leveraging chlorine’s electronegativity to disrupt parasite metabolism.

Preclinical Considerations

Dose-limiting toxicity may arise from off-target interactions with cation channels or cytochrome P450 enzymes, necessitating structure-activity relationship (SAR) studies to refine selectivity.

Future Directions

Research Gaps

  • Pharmacokinetics: Absence of in vivo bioavailability data.

  • Toxicology: Need for acute and chronic toxicity profiling.

Synthesis Innovations

Exploration of flow chemistry or biocatalytic methods could improve yield and sustainability .

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